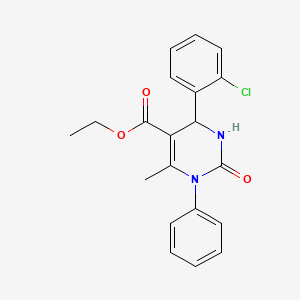

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (molecular formula: C₂₀H₁₉ClN₂O₃; molecular weight: 370.83 g/mol) is a Biginelli-derived tetrahydropyrimidine (THPM) scaffold . Synthesized via the classic Biginelli condensation, this compound features a 2-chlorophenyl group at the C-4 position, a methyl group at C-6, and a phenyl substituent at the N-1 position. Its structural complexity and electron-withdrawing chlorine atom make it a candidate for pharmacological exploration, particularly in anticancer and enzyme inhibition studies .

Propriétés

IUPAC Name |

ethyl 6-(2-chlorophenyl)-4-methyl-2-oxo-3-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-3-26-19(24)17-13(2)23(14-9-5-4-6-10-14)20(25)22-18(17)15-11-7-8-12-16(15)21/h4-12,18H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIZFEHUXPHRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl substituent critically influences physicochemical and biological properties. Key comparisons include:

- Chlorophenyl vs.

- Hydroxy-Methoxy Substitution: Compound A’s polar 4-hydroxy-3-methoxyphenyl group enhances solubility in hydrophilic carriers (e.g., chitosan nanoparticles), favoring drug delivery applications .

Thioxo vs. Oxo Functionality at C-2

Replacing the 2-oxo group with a thioxo moiety alters electronic properties and bioactivity:

- Thioxo Derivatives : The thione group increases molecular polarizability, enhancing interactions with enzyme active sites. For instance, thioxo analogs show stronger inhibition of thymidine phosphorylase (IC₅₀ ~73.6 μM) compared to oxo derivatives (IC₅₀ ~78.2 μM) .

N-1 Substitution Patterns

The phenyl group at N-1 in the target compound contrasts with methyl or hydrogen substituents in analogs:

- Phenyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.